4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives, fluoroethyl reagents, and morpholine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: Introduction of the fluoroethyl group via nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Amine protection/deprotection: Protection of amine groups during intermediate steps and subsequent deprotection.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Flow chemistry: Continuous flow processes to enhance scalability and reproducibility.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives with different substituents. Examples could be:
- 4-Amino-1-(2-chloroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- 4-Amino-1-(2-bromoethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the fluoroethyl group, for example, might enhance its stability or binding affinity to certain targets.
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN5O2/c13-1-3-18-11(10(14)9-16-18)12(19)15-2-4-17-5-7-20-8-6-17/h9H,1-8,14H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJDXHGKZGCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=NN2CCF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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